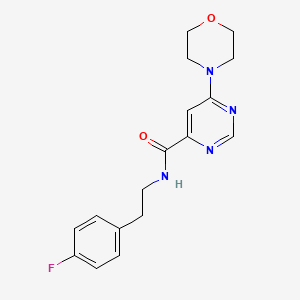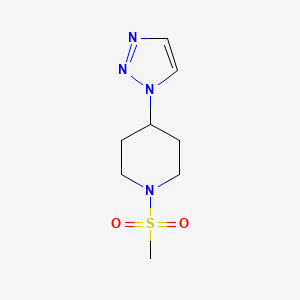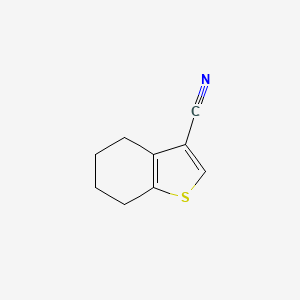![molecular formula C14H11NO3S B2734709 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1889802-11-2](/img/structure/B2734709.png)
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a unique structure combining a methoxybenzo[b]thiophene moiety with a pyrrole carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxybenzo[b]thiophene core, which is then coupled with a pyrrole derivative.
-
Preparation of Methoxybenzo[b]thiophene
Starting Material: 5-bromobenzo[b]thiophene.
Reagents: Methanol, base (e.g., sodium hydride), and a palladium catalyst.
Conditions: The reaction is carried out under reflux conditions to introduce the methoxy group at the desired position.
-
Coupling with Pyrrole
Starting Material: 5-methoxybenzo[b]thiophene.
Reagents: Pyrrole-2-carboxylic acid, coupling agents (e.g., EDCI, HOBt), and a base (e.g., triethylamine).
Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzo[b]thiophene moiety can mimic natural substrates or inhibitors, while the pyrrole carboxylic acid group can enhance binding affinity.
Electronic Properties: In materials science, the compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.
相似化合物的比较
Similar Compounds
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
5-(5-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.
属性
IUPAC Name |
5-(5-methoxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-18-9-2-5-12-8(6-9)7-13(19-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLAAMJEQPCAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-oxo-3-[4-(pyrimidin-2-yl)piperidin-1-yl]propyl}prop-2-enamide](/img/structure/B2734632.png)
![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
![methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2734634.png)
![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)
![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide](/img/structure/B2734649.png)
